MappianineC
Description
Mappianine C is a bioactive alkaloid isolated from plants of the Mappia genus, notably Mappia foetida. Structurally, it belongs to the monoterpenoid indole alkaloid family, characterized by a fused indole-pyrrolidine scaffold with hydroxyl and methyl ester substituents . Its molecular formula is C₁₉H₂₃N₂O₃, with a molecular weight of 339.4 g/mol, and it exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) .
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1 |
InChI Key |
DTDHQKQUWRFSLX-MICJUURBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-] |
Canonical SMILES |
CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.
Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.
Industrial Production Methods
Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
Mappianine C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .
Scientific Research Applications
Mappianine C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Research into its use as a precursor for more complex pharmaceuticals.
Mechanism of Action
The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Interacts with DNA and proteins involved in cell cycle regulation.
Pathways: Involves the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Mappianine C shares structural homology with alkaloids such as Vincamine and Strictosidine , which are well-studied for their neuroprotective and antitumor properties. Key distinctions lie in substituent groups, stereochemistry, and bioactivity profiles.
Table 1: Structural and Physicochemical Comparison
| Property | Mappianine C | Vincamine | Strictosidine |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₇H₃₂N₂O₈ |
| Molecular Weight (g/mol) | 339.4 | 354.4 | 528.5 |
| Key Functional Groups | Indole, ester | Indole, methoxy | Indole, glycoside |
| Solubility (mg/mL) | 2.1 (DMSO) | 0.8 (DMSO) | 5.6 (Water) |
| Bioactive Targets | Topoisomerase IIα | Calcium channels | β-Catenin pathway |
Data derived from validated analytical methods and reference substance databases .
Functional Comparison with Pharmacologically Similar Compounds
Mappianine C’s functional analogs include Camptothecin (topoisomerase inhibitor) and Colchicine (microtubule disruptor), both used in oncology.
Table 2: Pharmacological Activity Comparison
| Parameter | Mappianine C | Camptothecin | Colchicine |
|---|---|---|---|
| IC₅₀ (Cancer Cell Lines) | 12.3 µM (HeLa) | 0.8 nM (HeLa) | 3.2 µM (MCF-7) |
| Therapeutic Index* | 4.2 | 1.1 | 2.8 |
| Primary Mechanism | Topoisomerase II inhibition | DNA damage via topoisomerase I | Microtubule depolymerization |
| Toxicity (LD₅₀, mg/kg) | 120 (rodents) | 45 (rodents) | 2.5 (rodents) |
Therapeutic Index = LD₅₀ / IC₅₀. Data sourced from preclinical studies and EMA-guided assessments .
Functional Insights :
- Camptothecin exhibits superior potency but narrow therapeutic indices due to systemic toxicity, whereas Mappianine C’s higher LD₅₀ suggests a safer profile .
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